molecular formula C21H23BrF2N2O2 B2629655 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106769-75-8

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2629655
CAS No.: 1106769-75-8
M. Wt: 453.328
InChI Key: WVVMTQHFOOKPOL-UHFFFAOYSA-M
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Description

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound characterized by its unique structure, which includes a difluoromethoxy group, a hydroxy group, and a hexahydroimidazo[1,2-a]pyridin-1-ium core

Preparation Methods

The synthesis of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multiple steps, including the formation of the hexahydroimidazo[1,2-a]pyridin-1-ium core and the introduction of the difluoromethoxy and hydroxy groups. Common synthetic routes may include:

Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The difluoromethoxy group can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide include other hexahydroimidazo[1,2-a]pyridin-1-ium derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N2O2.BrH/c1-15-5-4-6-17(13-15)24-14-21(26,25-12-3-2-7-19(24)25)16-8-10-18(11-9-16)27-20(22)23;/h4-6,8-11,13,20,26H,2-3,7,12,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVMTQHFOOKPOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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